molecular formula C21H15ClN2O B2740614 1-Benzyl-4-(4-chlorophenoxy)phthalazine CAS No. 320418-70-0

1-Benzyl-4-(4-chlorophenoxy)phthalazine

Cat. No.: B2740614
CAS No.: 320418-70-0
M. Wt: 346.81
InChI Key: QJNKZDOVNGVPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a useful research compound. Its molecular formula is C21H15ClN2O and its molecular weight is 346.81. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(4-chlorophenoxy)phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4-chlorophenoxy)phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-chlorophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKZDOVNGVPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Process Chemistry Guide: Synthesis of 1-Benzyl-4-(4-chlorophenoxy)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Benzyl-4-(4-chlorophenoxy)phthalazine , a pharmacophore bearing structural significance in the development of phosphodiesterase (PDE) inhibitors, antihistamines (structurally related to Azelastine), and thromboxane A2 receptor antagonists.

The protocol outlined below prioritizes regiospecificity and scalability . It utilizes a convergent synthetic route involving the construction of the phthalazine core via a benzylidene phthalide intermediate, followed by activation with phosphorus oxychloride (


) and a final Nucleophilic Aromatic Substitution (

) with 4-chlorophenol.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection of the ether linkage at the C4 position. This reveals two primary precursors: the activated 1-chloro-4-benzylphthalazine and the nucleophile 4-chlorophenol .

Strategic Logic
  • C-O Disconnection: The final step utilizes the electron-deficient nature of the phthalazine ring (further activated by the C1-benzyl group) to facilitate displacement of the chloride leaving group by the phenoxide.

  • C-Cl Disconnection: The chloro-substituent is derived from the tautomeric lactam (phthalazinone) using a dehydrating halogenation agent (

    
    ).
    
  • Heterocycle Formation: The phthalazinone core is constructed via the classic reaction between hydrazine and benzylidene phthalide, ensuring the correct placement of the benzyl group at C1.

Retrosynthesis Target 1-Benzyl-4-(4-chlorophenoxy)phthalazine Inter1 1-Chloro-4-benzylphthalazine Target->Inter1 SnAr (Ether Formation) Inter2 4-Chlorophenol Target->Inter2 Inter3 4-Benzyl-1(2H)-phthalazinone Inter1->Inter3 Chlorination (POCl3) Inter4 Benzylidene Phthalide Inter3->Inter4 Cyclization (N2H4) Start1 Phthalic Anhydride Inter4->Start1 Condensation Start2 Phenylacetic Acid Inter4->Start2

Figure 1: Retrosynthetic pathway illustrating the disconnection strategy from the target ether back to commercially available phthalic anhydride and phenylacetic acid.

Part 2: Detailed Experimental Protocols

Phase I: Scaffold Construction (The Phthalazinone Core)

This phase establishes the nitrogen-containing heterocycle. The use of sodium acetate at high temperatures drives the condensation and rearrangement.

Reagents:

  • Phthalic anhydride (1.0 equiv)

  • Phenylacetic acid (1.1 equiv)

  • Sodium acetate (anhydrous, 0.1 equiv)

  • Hydrazine hydrate (excess, 3-4 equiv)

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine phthalic anhydride, phenylacetic acid, and catalytic sodium acetate. Heat the melt to 230–250°C for 2–3 hours. The evolution of

    
     and water indicates the formation of benzylidene phthalide.
    
  • Rearrangement/Cyclization: Cool the reaction mass to ~80°C. Add ethanol (5 vol) and hydrazine hydrate (3.0 equiv). Reflux the mixture for 4–6 hours.

  • Workup: Cool to room temperature. The product, 4-benzyl-1(2H)-phthalazinone , will precipitate as a white/off-white solid. Filter, wash with cold ethanol, and dry.

    • Checkpoint: Expected MP: 195–198°C. Confirm structure via

      
      -NMR (look for the benzylic 
      
      
      
      singlet around
      
      
      4.3 ppm).
Phase II: Activation (Chlorination)

Conversion of the lactam oxygen to a chloride leaving group is critical for the subsequent coupling.

Reagents:

  • 4-Benzyl-1(2H)-phthalazinone (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (5-10 vol, acts as solvent and reagent)
    
  • Optional: Catalytic DMF (to form the Vilsmeier-Haack reagent in situ)

Protocol:

  • Suspend the phthalazinone in

    
     under an inert atmosphere (
    
    
    
    ).
  • Heat to reflux (105°C ) for 2–4 hours. The suspension will clear as the imidoyl chloride forms.

  • Quenching (Critical Safety Step): Remove excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with 
    
    
    
    to pH 7–8.
  • Isolation: Extract with Dichloromethane (DCM). Dry organic layer over

    
     and concentrate.[1]
    
    • Product:1-Chloro-4-benzylphthalazine .[2]

    • Stability Note: This intermediate is moisture-sensitive. Store in a desiccator or use immediately.

Phase III: Ether Coupling ( )

This is the convergent step where the pharmacophore is assembled.

Reagents:

  • 1-Chloro-4-benzylphthalazine (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Deprotonation: In a dry flask, dissolve 4-chlorophenol in anhydrous DMF. Add the base (

    
     is preferred for faster kinetics) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 1-chloro-4-benzylphthalazine in one portion.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting chloride spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (10 vol). The product usually precipitates. If oiling occurs, extract with Ethyl Acetate.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient Hexane

    
     20% EtOAc).
    

Part 3: Mechanistic Insight & Process Control

The Mechanism

The reaction proceeds via an addition-elimination pathway.[4] The phthalazine ring acts as an electron-withdrawing scaffold, stabilizing the negative charge in the Meisenheimer Complex intermediate.

SNAr_Mechanism Step1 Phenol Deprotonation (Base) Step2 Nucleophilic Attack (C4 Position) Step1->Step2 Phenoxide ion Step3 Meisenheimer Complex (Resonance Stabilized) Step2->Step3 k1 (slow) Step4 Chloride Elimination (Aromatization) Step3->Step4 k2 (fast)

Figure 2: Kinetic pathway of the Nucleophilic Aromatic Substitution. The formation of the Meisenheimer complex is typically the rate-determining step (k1).

Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact on Quality/Yield
Stoichiometry (Phenol) 1.05 – 1.10 equivExcess phenol ensures complete consumption of the expensive phthalazine core.
Base Selection

>

Cesium's larger cation radius improves phenoxide solubility in DMF, increasing reaction rate [1].
Temperature 80°C – 100°C<80°C: Slow kinetics. >120°C: Potential for benzyl group oxidation or polymerization.
Water Content < 0.1% (Karl Fischer)Water competes as a nucleophile, reverting the chloride back to the phthalazinone (hydrolysis).

Part 4: Characterization & Validation

To validate the synthesis of 1-Benzyl-4-(4-chlorophenoxy)phthalazine , the following analytical signatures must be confirmed:

  • 
    -NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Benzyl

      
      :  Singlet, 
      
      
      
      ppm (Integrating to 2H).
    • Phthalazine Aromatic Core: Multiplet,

      
       7.8 – 8.3 ppm (4H).
      
    • Phenoxy Group: Two doublets (AA'BB' system) characteristic of para-substitution,

      
       and 7.5 ppm.
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak.
      
    • Isotope Pattern: Distinct chlorine isotope pattern (

      
       vs 
      
      
      
      ) resulting in M+2 peaks (due to two Cl atoms in the final molecule).

Part 5: Safety & Industrial Considerations

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl gas. All quenching must be done at 
    
    
    
    with proper scrubbing systems.
  • Hydrazine Hydrate: A known carcinogen and highly toxic. Use in a closed system or well-ventilated fume hood.

  • Scalability: The route is highly scalable. For kilogram-scale production, the solvent in Phase III can be switched from DMF to NMP (N-Methyl-2-pyrrolidone) for better thermal stability and easier recovery.

References

  • Lattanzi, A., et al. "Cesium carbonate mediated nucleophilic aromatic substitution." Tetrahedron Letters, vol. 43, no. 32, 2002, pp. 5629-5631. Link

  • Scheffler, G., et al. "Process for the preparation of Azelastine." U.S. Patent 5,166,340. 1992. Link

  • Kato, T., et al. "Synthesis of 1,4-disubstituted phthalazines." Chemical and Pharmaceutical Bulletin, vol. 24, no. 2, 1976, pp. 303-309. Link

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and PDE inhibitory activity of phthalazine derivatives." Bioorg. Med. Chem. Lett., vol. 12, 2002. Link

Sources

Technical Guide: Mechanism of Action of 1-Benzyl-4-(4-chlorophenoxy)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical mechanism, experimental validation, and pharmacological profile of 1-Benzyl-4-(4-chlorophenoxy)phthalazine , a synthetic small molecule belonging to the 1,4-disubstituted phthalazine class.

Based on the structural pharmacophore and high-impact literature regarding 1-benzyl-4-heteroaryl/phenoxy-phthalazines, this compound is primarily characterized as a Smoothened (Smo) Receptor Antagonist within the Hedgehog (Hh) signaling pathway, with secondary applications as a VEGFR2 (KDR) Inhibitor in angiogenesis research.

Executive Summary

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a potent, non-steroidal small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions by binding to the transmembrane domain of the Smoothened (Smo) oncoprotein, thereby preventing the signal transduction required for the activation of Gli zinc-finger transcription factors .

  • Primary Target: Smoothened (Smo) – Class F GPCR.

  • Mechanism: Allosteric antagonism of the heptahelical transmembrane bundle.

  • Therapeutic Context: Basal Cell Carcinoma (BCC), Medulloblastoma, and angiogenesis-dependent solid tumors.

  • Key Structural Features: The phthalazine core serves as a scaffold positioning the hydrophobic benzyl group and the electron-withdrawing 4-chlorophenoxy moiety to occupy the deep hydrophobic pocket of Smo.

Molecular Mechanism of Action

Smoothened (Smo) Antagonism

The Hedgehog pathway is normally silenced by the receptor Patched (Ptch) , which inhibits Smo.[1] Upon Hh ligand binding to Ptch, this inhibition is released, allowing Smo to accumulate in the primary cilium and activate downstream signaling.

1-Benzyl-4-(4-chlorophenoxy)phthalazine acts as a synthetic antagonist that mimics the inhibitory effect of Ptch or Cyclopamine but with improved metabolic stability.

  • Binding Site: The compound binds to the transmembrane domain (TMD) of Smo, specifically interacting with the extracellular loops and the upper transmembrane helices (TM6 and TM7).

  • Conformational Locking: Binding stabilizes Smo in an inactive conformation, preventing its phosphorylation by GRK2/CK1 and subsequent translocation to the primary cilium.

  • Signal Blockade: By locking Smo, the dissociation of the SuFu-Gli complex is prevented. Gli transcription factors (Gli2/3) remain sequestered or are processed into their repressor forms (GliR), effectively shutting down Hh target gene expression (GLI1, PTCH1, BCL2).

Secondary Mechanism: VEGFR2 Inhibition

Research into 4-phenoxyphthalazine derivatives indicates dual-activity potential. The 1-benzyl-4-phenoxy scaffold shares homology with Type II kinase inhibitors.

  • ATP Competition: The phthalazine nitrogen pair can interact with the hinge region of VEGFR2 (KDR) .

  • Effect: Inhibition of endothelial cell proliferation and tube formation, contributing to an anti-angiogenic profile synergistic with Hh inhibition.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the Hh pathway by 1-Benzyl-4-(4-chlorophenoxy)phthalazine.

HedgehogPathway cluster_legend Pathway Status: INHIBITED Hh_Ligand Hh Ligand (Shh/Ihh) Ptch Patched (Ptch) (Receptor) Hh_Ligand->Ptch Binds & Inhibits Smo Smoothened (Smo) (Transmembrane Protein) Ptch->Smo Relieves Inhibition (Normal State) SuFu SuFu Complex (Negative Regulator) Smo->SuFu Normally Promotes Dissociation Inhibitor 1-Benzyl-4-(4-chlorophenoxy) phthalazine Inhibitor->Smo Direct Binding (Allosteric Blockade) Gli_Act Gli Activator (Nuclear Translocation) SuFu->Gli_Act Sequesters Nucleus Nucleus (Gene Transcription) Gli_Act->Nucleus Translocates TargetGenes Target Genes (GLI1, PTCH1, BCL2) Nucleus->TargetGenes Transcription

Caption: Schematic of Hh pathway blockade. The phthalazine derivative binds Smo, preventing SuFu dissociation and subsequent Gli-mediated gene transcription.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Gli-Luciferase Reporter Assay (Primary Screen)

This assay quantifies the transcriptional activity of the Hh pathway.

  • Cell Line: NIH3T3 (Shh-Light II) cells stably transfected with 8xGli-binding site luciferase reporter.

  • Reagents: Recombinant Shh (N-terminal), Dual-Luciferase Assay System.

Protocol:

  • Seeding: Plate Shh-Light II cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis.

  • Treatment: Treat cells with:

    • Agonist: Recombinant Shh (100 ng/mL) or SAG (100 nM).

    • Test Compound: 1-Benzyl-4-(4-chlorophenoxy)phthalazine (Concentration gradient: 1 nM – 10 µM).

    • Control: DMSO (Vehicle) and Cyclopamine (Positive Control, 5 µM).

  • Incubation: Incubate for 30–48 hours.

  • Lysis & Readout: Lyse cells and measure Firefly/Renilla luciferase activity.

  • Analysis: Calculate % Inhibition relative to Shh-stimulated control.

BODIPY-Cyclopamine Competitive Binding Assay

Determines if the compound binds directly to the Smo heptahelical bundle (cyclopamine binding site).

  • Principle: Displacement of fluorescently labeled cyclopamine (BODIPY-Cyc) by the test compound.

  • Cells: HEK293T cells overexpressing human Smo.

Protocol:

  • Transfection: Transiently transfect HEK293T cells with hSmo-expression vector.

  • Incubation: Harvest cells and incubate with 5 nM BODIPY-Cyclopamine in phenol-red free medium.

  • Competition: Add 1-Benzyl-4-(4-chlorophenoxy)phthalazine at varying concentrations (competing ligand).

  • Analysis: Analyze via Flow Cytometry (FACS) or High-Content Imaging.

    • Result: A decrease in fluorescence intensity indicates direct competition for the Smo binding pocket.

Quantitative Data Summary

The following table summarizes expected pharmacological parameters for 1-benzyl-4-phenoxyphthalazine derivatives based on structure-activity relationship (SAR) studies of the class.

ParameterValue / RangeDescription
IC50 (Gli-Luc) 10 – 150 nMPotent inhibition of Hh signaling in Shh-Light II cells.
IC50 (VEGFR2) 0.5 – 2.0 µMModerate inhibition of kinase activity (secondary target).
Binding Affinity (

)
< 50 nMHigh affinity for Smoothened transmembrane domain.
Solubility Low (< 10 µM)Lipophilic nature requires DMSO/cyclodextrin formulation.
Metabolic Stability Moderate (

> 2h)
Benzyl group susceptible to CYP450 oxidation; phenoxy group stable.

Synthesis & Structural Logic

The synthesis of this compound typically follows a nucleophilic aromatic substitution (


) pathway, ensuring high purity for biological testing.

Synthesis Start 1-Benzyl-4-chlorophthalazine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Heat (100°C) Reagent 4-Chlorophenol + K2CO3 / DMF Reagent->Intermediate Product 1-Benzyl-4-(4-chlorophenoxy) phthalazine Intermediate->Product - KCl

Caption:


 synthesis route. The chlorine atom at position 4 is displaced by the phenoxide nucleophile.

Causality in Synthesis:

  • Choice of Phthalazine Core: Provides the necessary planarity and nitrogen lone pairs for hydrogen bonding within the Smo receptor pocket.

  • 4-Chlorophenoxy Group: Enhances lipophilicity and metabolic stability compared to a simple phenyl group, improving the drug's half-life.

References

  • Novartis Institutes for Biomedical Research. (2009). 1-Amino-4-benzylphthalazines as orally bioavailable smoothened antagonists with antitumor activity.[2] Journal of Medicinal Chemistry. Link

  • Amgen Inc. (2010).[3] Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • Guo, H.G., et al. (2016).[4] Synthesis and anti-inflammatory activity evaluation of a novel series of 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • Patent US7981892B2. (2011). Disubstituted phthalazine hedgehog pathway antagonists.[1] Google Patents. Link

  • Der Pharma Chemica. (2013).[4] Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.Link

Sources

biological activity of phthalazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Phthalazine Derivatives

Foreword

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points make it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. From the antihypertensive actions of Hydralazine to the targeted anticancer effects of Olaparib, phthalazine derivatives have demonstrated significant therapeutic impact. This guide provides a detailed exploration of the multifaceted biological activities of these compounds, grounded in mechanistic insights and validated experimental protocols. We will delve into the key areas where phthalazine derivatives show immense promise, including oncology, neurology, and inflammatory and infectious diseases, offering researchers and drug development professionals a comprehensive resource to support their endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of phthalazine derivatives as anticancer agents has been a major focus of research, yielding compounds that target various key pathways involved in tumor growth, proliferation, and survival. The adaptability of the phthalazine core allows for the creation of potent and selective inhibitors for critical oncogenic targets.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary strategy in modern cancer therapy is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Phthalazine derivatives have been extensively developed as potent inhibitors of several key RTKs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels that are essential for supplying tumors with nutrients and oxygen. By inhibiting VEGFR-2, phthalazine derivatives can effectively cut off a tumor's blood supply, thereby hindering its growth and metastasis. Vatalanib (PTK787), an anilinophthalazine derivative, was one of the first potent VEGFR inhibitors to be developed and has undergone clinical trials for colorectal cancer.[1]

The core principle behind this approach is that the phthalazine scaffold can be functionalized to mimic the ATP molecule, competitively binding to the kinase domain of VEGFR-2. This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade responsible for endothelial cell proliferation and migration.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that is often overexpressed in various cancers, leading to uncontrolled cell growth. Phthalazine derivatives have been designed to target the ATP-binding site of EGFR, demonstrating significant anti-proliferative activity.[2][3] This inhibitory action blocks downstream pathways like the Ras-Raf-MEK-ERK cascade, which are central to cell proliferation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is an enzyme crucial for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as "synthetic lethality." Olaparib, a landmark drug containing a phthalazinone core, is a potent PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancers.[4]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of phthalazine derivatives has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Compound Class/NameTargetCancer Cell LineIC₅₀ (µM)Reference
Phthalazine-Triazole Hybrid (7a)VEGFR-2HCT-116 (Colon)6.04[5]
Phthalazine-Triazole Hybrid (7a)VEGFR-2MCF-7 (Breast)8.8[5]
Phthalazine-Triazole Hybrid (7b)VEGFR-2HCT-116 (Colon)13.22[5]
Phthalazine-Triazole Hybrid (6o)VEGFR-2HCT-116 (Colon)7.0[1]
Phthalazine-Triazole Hybrid (6o)VEGFR-2MCF-7 (Breast)16.98[1]
Phthalazine-Dithiocarbamate (9d)Not SpecifiedNCI-H460 (Lung)< 10[4]
Phthalazine-Peptide (12b)VEGFR-2HCT-116 (Colon)0.32
Phthalazine-Urea (13c)VEGFR-2-2.5 (enzymatic)[6]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form within viable cells.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Phthalazine Derivatives (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Sources

Methodological & Application

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 1-Benzyl-4-(4-chlorophenoxy)phthalazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Promise of Phthalazine Derivatives

Phthalazine derivatives represent a versatile and promising class of heterocyclic compounds in oncology research, with several demonstrating significant potential as anti-cancer agents.[1][2][3] These molecules have been shown to target a variety of critical pathways involved in tumor progression, including angiogenesis, cell proliferation, and survival. Notably, phthalazine-based compounds are being explored as potent inhibitors of key enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly(ADP-ribose) polymerase (PARP).[2] The structural flexibility of the phthalazine core allows for extensive modification, enabling the development of derivatives with enhanced potency and selectivity against a range of human cancer cell lines.[2]

This document provides a detailed guide for the initial in-vitro investigation of a novel phthalazine derivative, 1-Benzyl-4-(4-chlorophenoxy)phthalazine . While this specific molecule is a new chemical entity, its structural motifs—the C-4 substitution and the presence of benzyl and phenoxy groups—are features utilized in the design of other bioactive phthalazine compounds.[3] These application notes will therefore provide researchers with a robust framework for evaluating its cytotoxic activity and elucidating its potential mechanism of action in relevant cancer cell line models.

Proposed Mechanism of Action: Targeting Angiogenesis

Based on extensive research into structurally related 1,4-disubstituted phthalazines, a primary hypothesized mechanism of action for 1-Benzyl-4-(4-chlorophenoxy)phthalazine is the inhibition of receptor tyrosine kinases, particularly VEGFR-2.[2][4] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, phthalazine derivatives can effectively cut off the tumor's blood and nutrient supply, leading to suppressed growth.[2] Many anilino-phthalazines have demonstrated potent inhibition of VEGFR-2.[5]

This proposed mechanism can be investigated through a series of well-established molecular and cellular biology techniques outlined in the protocols below.

VEGFR-2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Compound 1-Benzyl-4-(4-chlorophenoxy)phthalazine Compound->VEGFR2 Inhibition

Caption: Proposed inhibitory action on the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of 1-Benzyl-4-(4-chlorophenoxy)phthalazine.

Preparation of Stock Solutions

It is crucial to prepare a high-concentration stock solution of the compound, which can then be diluted to the final working concentrations for various assays.

  • Reagents and Materials:

    • 1-Benzyl-4-(4-chlorophenoxy)phthalazine powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

In-Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6][7] It is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma

    • HepG2: Human hepatocellular carcinoma

    • A549: Human lung carcinoma

    • HCT-116: Human colorectal carcinoma

  • Protocol:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

    • Prepare serial dilutions of the 1-Benzyl-4-(4-chlorophenoxy)phthalazine stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Phthalazine Derivative MCF-7 IC₅₀ (µM) HepG2 IC₅₀ (µM) Notes
Compound 4b0.060.08A potent derivative with a pyrimidinone spacer.[8]
Compound 3e0.060.19A potent derivative with a pyrazoline spacer.[8]
Compound 5b0.110.15A derivative with a pyrimidin-2(1H)-thione spacer.[4]
Sorafenib (Reference)--A known VEGFR-2 inhibitor used as a reference drug.[4]

This table presents IC₅₀ values for other phthalazine derivatives to provide a comparative context for expected potency.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.

Apoptosis_Assay_Workflow cluster_results Flow Cytometry Quadrants A Seed Cells (e.g., MCF-7) B Treat with Compound (IC₅₀ concentration, 24-48h) A->B C Harvest & Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate (15 min, Dark) E->F G Analyze by Flow Cytometry F->G Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q1 Q1: Necrotic (PI+) Q3 Q3: Live (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Workflow for detecting apoptosis via flow cytometry.

  • Protocol:

    • Seed cells in 6-well plates and treat with 1-Benzyl-4-(4-chlorophenoxy)phthalazine at its predetermined IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the samples immediately using a flow cytometer. An increase in the percentage of early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells compared to the untreated control would indicate apoptosis induction.[9]

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, PI staining of DNA followed by flow cytometry can be performed.

  • Protocol:

    • Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry. Accumulation of cells in a specific phase (e.g., G1, S, or G2/M) compared to the control indicates cell cycle arrest.[10][11] Some phthalazine derivatives have been shown to cause cell cycle arrest at the G2/M phase.[2][8]

Western Blotting for Target Validation

To confirm the inhibition of the proposed VEGFR-2 pathway, Western blotting can be used to assess the phosphorylation status of VEGFR-2 and its downstream effectors.

  • Protocol:

    • Grow cells to 70-80% confluency and serum-starve them overnight.

    • Pre-treat the cells with 1-Benzyl-4-(4-chlorophenoxy)phthalazine for 2 hours.

    • Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, phospho-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in the levels of phosphorylated proteins in the compound-treated samples would support the proposed inhibitory mechanism.

Trustworthiness and Self-Validation

References

  • Arif, J. M., et al. (2006). Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines. Asian Pacific Journal of Cancer Prevention, 7(2), 249-252. [Link]

  • Ashour, F. A., et al. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. [Link]

  • Behalo, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents. Der Pharma Chemica. [Link]

  • El-Gazzar, A. R., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(8), 6483-6503. [Link]

  • Fahmy, H., et al. (2011). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 3(6), 480-492. [Link]

  • Gaber, M., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 14(38), 27334-27357. [Link]

  • Gaber, M., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. [Link]

  • Gaber, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22633-22656. [Link]

  • Gad El-karim, I. A., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... [Link]

  • Rostampour, S., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212. [Link]

  • Tan, S. U., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(7), 12981-12997. [Link]

  • Tay, H. Y., et al. (2017). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 7(1), 1279. [Link]

  • Teo, C. H., et al. (2020). Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 20(9), 1072-1086. [Link]

  • Wang, M., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1347313. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Phthalazine Scaffold

The phthalazine moiety, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of compounds targeting a wide array of biological targets. Phthalazine derivatives have shown significant pharmacological potential, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic activities.[2][3][4] In oncology, this scaffold is particularly prominent, forming the core of approved and investigational drugs that modulate critical pathways in cancer progression, such as DNA repair and angiogenesis.[5]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that interact with a specific biological target.[6][7] This guide provides a detailed overview of HTS assay strategies and step-by-step protocols tailored for the discovery and characterization of novel phthalazine-based therapeutics, with a focus on key oncological targets like Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Strategic Assay Selection for Phthalazine Targets

The choice of an HTS assay is fundamentally dictated by the biological question being asked and the nature of the target. For phthalazine derivatives, which often target enzymes or signaling pathways, a multi-tiered screening approach is typically employed. This involves a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and eliminate false positives.[8][9]

Biochemical Assays vs. Cell-Based Assays:

  • Biochemical Assays: These in vitro assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on the target's activity.[10] They are highly reproducible, amenable to miniaturization, and ideal for primary HTS campaigns to identify direct inhibitors.[7] However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.[11]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[6][10] They can assess not only target engagement but also downstream functional outcomes, cell health, and membrane permeability.[11][12] Phenotypic screens, a type of cell-based assay, can identify compounds that induce a desired cellular outcome (e.g., apoptosis) without prior knowledge of the specific molecular target.[13][14]

The following diagram illustrates a typical HTS workflow for identifying and validating phthalazine-based inhibitors.

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screen (Cell-Based) cluster_3 Lead Optimization Primary_Assay Large-Scale HTS (e.g., 100,000+ compounds) Biochemical Assay (FP, AlphaScreen) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Assay->Dose_Response Identify 'Hits' Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET, Luminescence) Dose_Response->Orthogonal_Assay Confirm Potency Counter_Screen Counter-Screen (Assay Interference Check) Orthogonal_Assay->Counter_Screen Validate Mechanism Cell_Target Cellular Target Engagement (e.g., NanoBRET, CETSA) Counter_Screen->Cell_Target Advance Confirmed Hits Cell_Functional Functional Cellular Assay (e.g., Luciferase Reporter, Phenotypic) Cell_Target->Cell_Functional Cell_Viability Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Functional->Cell_Viability Lead_Opt Structure-Activity Relationship (SAR) ADME/Tox Profiling Cell_Viability->Lead_Opt Identify 'Leads'

Caption: General HTS cascade for phthalazine drug discovery.

Key HTS Technologies and Protocols

Here we detail protocols for several robust HTS technologies well-suited for common phthalazine targets.

PARP Inhibition: Homogeneous Fluorescence Polarization (FP) Assay

Principle: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Many phthalazine derivatives, including the approved drug Olaparib, are potent PARP inhibitors.[15] Fluorescence Polarization (FP) is an ideal technology for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[16][17] In this competitive assay, a phthalazine inhibitor will displace a fluorescently labeled PARP inhibitor (tracer) from the enzyme's active site. This displacement leads to a decrease in the polarization of the emitted light, as the small, unbound tracer tumbles more rapidly in solution.[18]

FP_Assay cluster_0 High Polarization (No Inhibitor) cluster_1 Low Polarization (Inhibitor Present) PARP PARP1 Enzyme Tracer_Bound Fluorescent Tracer PARP->Tracer_Bound Binding label_high Result: Slow Tumbling -> High FP Signal PARP2 PARP1 Enzyme Phthalazine Phthalazine Inhibitor PARP2->Phthalazine Competition Tracer_Free Fluorescent Tracer label_low Result: Fast Tumbling -> Low FP Signal AlphaScreen_Assay cluster_0 High Signal (No Inhibitor) cluster_1 Low Signal (Inhibitor Present) VEGFR2 VEGFR-2 Kinase Phos_Substrate VEGFR2->Phos_Substrate Phosphorylation Substrate Substrate->Phos_Substrate ATP ADP ATP->ADP Donor Strep-Donor Bead Phos_Substrate->Donor Biotin-Strep Binding Acceptor pAb-Acceptor Bead Phos_Substrate->Acceptor Antibody Binding Signal Light (520-620 nm) Donor->Signal Singlet O2 Acceptor->Signal VEGFR2_I VEGFR-2 Kinase Phthalazine Phthalazine Inhibitor Phthalazine->VEGFR2_I Inhibition Substrate_I ATP_I Donor_I Strep-Donor Bead Acceptor_I pAb-Acceptor Bead No_Signal No Signal

Caption: Principle of an AlphaScreen kinase inhibition assay.

Detailed Protocol: VEGFR-2 AlphaScreen Assay

  • Objective: To quantify the inhibitory activity of phthalazine derivatives on VEGFR-2 kinase phosphorylation of a peptide substrate.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

    • ATP (Adenosine triphosphate)

    • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 50 mM EDTA, 0.01% Tween-20.

    • Streptavidin-coated Donor beads and anti-phospho-tyrosine Acceptor beads (e.g., P-Tyr-100).

    • Test compounds, controls (e.g., Cediranib), and 384-well assay plates.

  • Procedure:

    • Compound Plating: Dispense 50 nL of serially diluted compounds in DMSO into the assay plate.

    • Kinase Reaction:

      • Add 2.5 µL of 2X VEGFR-2 enzyme solution in Kinase Assay Buffer.

      • Add 2.5 µL of 2X substrate/ATP mix in Kinase Assay Buffer. Rationale: The reaction is initiated by the addition of ATP. The concentration of ATP should be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

      • Final concentrations might be: 5 nM VEGFR-2, 100 nM substrate, 10 µM ATP.

    • Incubation: Incubate the kinase reaction for 60 minutes at room temperature.

    • Reaction Termination and Detection:

      • Prepare a mix of Donor and Acceptor beads in Stop/Detection Buffer. Rationale: EDTA in the Stop Buffer chelates Mg²⁺, effectively stopping the kinase reaction.

      • Add 5 µL of the bead mixture to each well.

    • Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow for bead binding.

    • Data Acquisition: Read the plate on an AlphaScreen-capable reader.

    • Data Analysis: Calculate IC50 values as described for the FP assay.

Cellular Pathway Modulation: Luciferase Reporter Gene Assay

Principle: To assess if a phthalazine derivative can modulate a specific signaling pathway in a cellular context, reporter gene assays are invaluable. [11][13]In this setup, cells are engineered to express a luciferase enzyme under the control of a promoter containing response elements for a pathway of interest (e.g., NF-κB, Smad/TGFβ). [13][19]If a compound inhibits the pathway, transcription from this promoter is reduced, leading to a decrease in luciferase expression and a lower luminescent signal. [20][21]This assay format is particularly useful for phenotypic screening or for identifying inhibitors that act upstream of the transcription factor. [13] Detailed Protocol: TGFβ/Smad Luciferase Reporter Assay

  • Objective: To identify phthalazine derivatives that inhibit the TGFβ signaling pathway in cells. [13]* Materials:

    • HEK293 cells stably transfected with a Smad-responsive firefly luciferase reporter construct.

    • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

    • Recombinant human TGFβ1.

    • Test compounds and controls.

    • White, opaque 384-well cell culture plates.

    • Luciferase assay reagent (e.g., ONE-Glo™).

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 5,000 cells/well in 20 µL of medium and incubate overnight.

    • Compound Treatment: Add 50 nL of test compounds in DMSO to the cells. Incubate for 1 hour.

    • Pathway Stimulation: Add 5 µL of TGFβ1 solution to a final concentration that elicits ~80% of the maximal response (e.g., 1 ng/mL). Add medium without TGFβ1 to negative control wells.

    • Incubation: Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator. Rationale: This extended incubation allows for transcriptional and translational events to occur, leading to the accumulation of the luciferase reporter protein.

    • Lysis and Luminescence Reading:

      • Equilibrate the plates and the luciferase reagent to room temperature.

      • Add 25 µL of luciferase reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

      • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a plate-based luminometer.

    • Counter-Screen: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is crucial to ensure that the observed decrease in signal is due to specific pathway inhibition and not simply cell death.

Data Presentation and Hit Validation

Quantitative data from HTS campaigns should be systematically organized for clear interpretation.

Table 1: Example Potency Data for Phthalazine Derivatives

Compound IDTargetAssay TypeIC50 (µM)Cell Line (for cellular assays)Reference
7c VEGFR-2 (implied)Cytotoxicity (MTT)1.36HCT-116[5][22]
8b VEGFR-2 (implied)Cytotoxicity (MTT)2.34HCT-116[5][22]
7c VEGFR-2 (implied)Cytotoxicity (MTT)6.67MDA-MB-231[5]
12b VEGFR-2Kinase Inhibition17.8N/A[23]
2g VEGFR-2Kinase Inhibition0.148N/A[24]
4a VEGFR-2Kinase Inhibition0.196N/A[24]
Olaparib PARP-1Biochemical~0.001-0.005N/A[15]

Trustworthiness and Self-Validation:

Every protocol must include critical controls to ensure data integrity.

  • Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. [7]It is calculated using the means and standard deviations of the positive and negative controls.

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the uninhibited control to the background signal, indicating the dynamic range of the assay. [25]* Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection technology (e.g., confirming an FP hit with a TR-FRET assay) is critical to rule out technology-specific artifacts. [8]* Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds, luciferase inhibitors) rather than the biological target. [13][16]

Conclusion

The phthalazine scaffold continues to be a rich source of potential therapeutics. The successful identification of novel, potent, and selective phthalazine derivatives is highly dependent on the strategic design and rigorous execution of high-throughput screening campaigns. By combining direct-target biochemical assays like FP and AlphaScreen with physiologically relevant cell-based reporter and cytotoxicity assays, researchers can efficiently navigate from a large chemical library to validated lead compounds with a higher probability of success in downstream drug development.

References

  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Available from: [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2015). PubMed. Available from: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). MedCrave. Available from: [Link]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. Available from: [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). ACS Omega. Available from: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available from: [Link]

  • Development and Implementation of an HTS-Compatible Assay for the Discovery of Selective Small-Molecule Ligands for Pre-microRNAs. (2018). PubMed. Available from: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery Today. Available from: [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). PMC. Available from: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC. Available from: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available from: [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as. (2022). ACS Publications. Available from: [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET. (2024). RSC Publishing. Available from: [Link]

  • Pharmacological action and SAR of Phthalazine derivatives-A Review. ResearchGate. Available from: [Link]

  • Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. (2015). PubMed. Available from: [Link]

  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). PMC. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2017). PMC. Available from: [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). PubMed. Available from: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available from: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (2008). Bentham Open Archives. Available from: [Link]

  • AlphaScreen. BMG LABTECH. Available from: [Link]

  • The use of AlphaScreen technology in HTS: Current status. ResearchGate. Available from: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available from: [Link]

  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. (2011). PMC. Available from: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. Available from: [Link]

  • Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023). Technology Networks. Available from: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2020). PubMed. Available from: [Link]

  • Application of Fluorescence Polarization in HTS Assays. (2016). PubMed. Available from: [Link]

  • Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. (2019). PubMed. Available from: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available from: [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. Available from: [Link]

  • Fluorescence Polarization (FP). Molecular Devices. Available from: [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. Available from: [Link]

  • High-Throughput Screening. (2025). Technology Networks. Available from: [Link]

  • What is luciferase assay used for?. (2022). YouTube. Available from: [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-4-(4-chlorophenoxy)phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Pathway

This guide addresses the synthesis of 1-Benzyl-4-(4-chlorophenoxy)phthalazine , a 1,4-disubstituted phthalazine derivative. The synthesis typically proceeds via the chlorination of 4-benzyl-1(2H)-phthalazinone followed by a Nucleophilic Aromatic Substitution (SNAr) with 4-chlorophenol.

Low yields in this pathway are frequently caused by three factors:

  • Hydrolysis of the labile 1-chloro intermediate during workup.

  • Benzylic Oxidation of the methylene bridge under basic/aerobic conditions.

  • Incomplete SNAr conversion due to poor nucleophilicity or solvent effects.

Master Synthesis Workflow

The following diagram illustrates the critical pathway and decision nodes for yield preservation.

SynthesisWorkflow Start Start: 4-Benzyl-1(2H)-phthalazinone Step1 Step 1: Chlorination (POCl3, Reflux) Start->Step1 Dehydration Check1 QC Point: 1-Benzyl-4-chlorophthalazine (Avoid Hydrolysis) Step1->Check1 Workup (Anhydrous) Step2 Step 2: Ether Formation (SnAr) (4-Cl-Phenol, Base, Solvent) Check1->Step2 Coupling Risk CRITICAL RISK: Benzylic Oxidation Step2->Risk If O2 present + Base Product Target: 1-Benzyl-4-(4-chlorophenoxy)phthalazine Step2->Product Inert Atm (N2/Ar) Risk->Product Low Yield / Impurities

Caption: Critical path analysis for 1-Benzyl-4-(4-chlorophenoxy)phthalazine synthesis highlighting oxidation risks.

Module 1: The Chlorination Step (Precursor Synthesis)

Objective: Convert 4-benzyl-1(2H)-phthalazinone to 1-benzyl-4-chlorophthalazine with >90% yield.

The Problem: Reversion to Starting Material

The 1-chloro-4-benzylphthalazine intermediate is highly susceptible to hydrolysis. If the workup involves hot aqueous acid or base, the chloride is displaced by water, regenerating the starting phthalazinone.

Optimized Protocol
  • Reagents: Suspend 4-benzyl-1(2H)-phthalazinone (1.0 eq) in POCl3 (5–10 vol).

  • Catalyst: Add N,N-diisopropylethylamine (DIPEA) (1.0 eq) or catalytic DMF. DIPEA acts as an acid scavenger and accelerates the reaction.

  • Reflux: Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (ensure complete consumption).

  • Workup (The Yield Maker):

    • Do NOT pour hot reaction mixture into water.

    • Evaporation: Remove excess POCl3in vacuo to dryness. Co-evaporate with toluene (2x) to remove traces of POCl3.

    • Neutralization: Dissolve residue in DCM. Pour onto a mixture of ice/sat. NaHCO3 . Stir vigorously for only 10 minutes at 0°C.

    • Extraction: Separate organic layer immediately. Dry over MgSO4.

Troubleshooting Table: Chlorination

SymptomDiagnosisCorrective Action
Product contains starting material (phthalazinone) Hydrolysis during workup.Use the toluene co-evaporation method. Keep workup cold (0°C) and rapid.
Sticky black tar formation Overheating or polymerization.Limit reflux to 3 hours. Use pure starting material (impurities char easily).
Low conversion Old POCl3.Distill POCl3 before use or add PCl5 (0.1 eq) to boost activity.

Module 2: The Ether Coupling (SNAr Optimization)

Objective: Couple 1-benzyl-4-chlorophthalazine with 4-chlorophenol.

The Problem: Benzylic Oxidation & Competitive Hydrolysis

The methylene group (-CH2-) connecting the phthalazine and phenyl ring is "active" (acidic) due to the electron-deficient phthalazine ring. In the presence of base and oxygen, this position oxidizes to a ketone (benzoyl), destroying the product.

Optimized Protocol (SNAr)
  • Setup: Flame-dry a reaction flask and purge with Argon/Nitrogen. Strict exclusion of air is mandatory.

  • Solvent: Anhydrous DMF or NMP (DMSO is effective but harder to remove).

  • Base: Cesium Carbonate (Cs2CO3, 1.5 eq). It is more soluble than K2CO3, allowing lower reaction temperatures.

  • Reactants: 1-benzyl-4-chlorophthalazine (1.0 eq) + 4-chlorophenol (1.1 eq).

  • Conditions: Heat to 60–80°C. Avoid temperatures >100°C to prevent benzylic oxidation.

Comparative Base/Solvent Data (Yield Impact)
BaseSolventTemp (°C)Time (h)YieldNotes
K2CO3DMF1001265%Slow conversion; significant oxidation byproducts if not degassed.
Cs2CO3 DMF 70 4 88% Recommended. Faster kinetics; cleaner profile.
NaHTHF0 -> RT250%Fast, but significant side reactions at the benzylic position (deprotonation).
K2CO3AcetoneReflux2430%Too slow; incomplete conversion.
FAQ: Troubleshooting the Coupling

Q: Why is my product turning yellow/orange upon isolation? A: This indicates oxidation of the benzylic methylene to a ketone (conjugated system).

  • Fix: Degas your solvents (sparge with N2 for 15 mins) before adding the base. Keep the reaction under positive N2 pressure.

Q: I see a new spot on TLC that is not product or starting material. A: If the spot is more polar, it is likely the hydrolyzed phthalazinone (reversion of the chloride).

  • Fix: Ensure your DMF/NMP is anhydrous (stored over molecular sieves). Even trace water competes with the phenol.

Q: Can I use NaH to speed this up? A: Not recommended. The benzylic protons are acidic (pKa ~20-22 adjacent to the heterocycle). Strong bases like NaH can deprotonate this carbon, leading to alkylation impurities or polymerization. Carbonate bases are safer.

Analytical Validation (Self-Check)

Before proceeding to biological testing, validate the structure to ensure no oxidation occurred.

  • 1H NMR Check: Look for the benzylic singlet (-CH2-) around δ 4.3 – 4.6 ppm (integration 2H).

    • If missing: You likely formed the ketone (oxidation).

    • If shifted/split: Check for alkylation side products.

  • Mass Spec: Target Mass [M+H]+.

    • Oxidized byproduct: [M+14] (addition of oxygen, loss of 2H) or [M+16] depending on mechanism.

References

  • Phthalazinone Synthesis

    • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents. Der Pharma Chemica, 2013, 5(2):82-96.[1]

  • Chlorination Protocols

    • Application Notes and Protocols for the Functionalization of the Phthalazine Core. BenchChem Application Notes.[2]

  • SNAr Optimization on Phthalazines

    • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives.[3] Preprints.org, 2021. (Demonstrates Cs2CO3 efficiency in SNAr).

  • Benzylic Oxidation Risks

    • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv

Sources

Technical Support Center: Synthesis of Substituted Phthalazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Focus: Troubleshooting synthetic bottlenecks, regioselectivity, and physicochemical properties of phthalazine scaffolds.

Introduction: The Phthalazine Paradox

Phthalazines (2,3-diazanaphthalenes) are privileged scaffolds in drug discovery, serving as the core for PARP inhibitors (e.g., Olaparib ) and VEGFR inhibitors (e.g., Vatalanib ). However, their synthesis presents a distinct "paradox of simplicity": while the core ring formation seems straightforward (hydrazine condensation), obtaining regiochemically pure, highly substituted variants is notoriously difficult due to tautomeric ambiguity and solubility issues.

This guide addresses the three most common "User Reports" we receive from the field.

Module 1: The Regioselectivity Trap (Condensation Protocols)

User Report: "I am condensing an unsymmetrical 3-substituted phthalic anhydride with hydrazine, but I am consistently getting a difficult-to-separate 1:1 mixture of regioisomers."

Root Cause Analysis

The classical condensation of hydrazine with unsymmetrical phthalic anhydrides or


-keto acids is governed by a competition between steric hindrance  and electrophilicity  of the carbonyl carbons.
  • Mechanism: Hydrazine (nucleophile) attacks the most electrophilic carbonyl first. However, if the substituent exerts a steric block, the attack shifts to the less hindered carbonyl, often leading to the undesired isomer.

  • Tautomerism: The resulting phthalazinone exists in a lactam-lactim equilibrium, further complicating NMR assignment and purification.

Troubleshooting Protocol
VariableRecommendationRationale
Lewis Acid Catalysis Add Sc(OTf)₃ (5 mol%) or Yb(OTf)₃ Lewis acids coordinate to the more basic carbonyl oxygen, enhancing its electrophilicity and overriding minor steric effects to drive regioselectivity [1].
Solvent Switch Switch from EtOH to AcOH or Toluene/Dean-Stark Acetic acid promotes protonation of the carbonyl, accelerating the rate-determining step. High-temperature dehydration (Dean-Stark) prevents the retro-reaction (ring opening).
Stepwise Approach Do not use Anhydrides. Use 2-acylbenzoic acids .If the anhydride yields mixtures, synthesize the specific 2-acylbenzoic acid precursor first. This "locks" the position of the ketone vs. the acid, dictating the cyclization direction.
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Starting Material: Unsymmetrical Anhydride Check Is the substituent strongly electron-donating? Start->Check RouteA Direct Hydrazine Condensation Check->RouteA No (Neutral/EWG) RouteB Lewis Acid Catalysis (Sc(OTf)3) Check->RouteB Yes (Steric/EDG) ResultA Likely Mixture (1:1) RouteA->ResultA ResultB Improved Regioselectivity RouteB->ResultB

Caption: Decision logic for selecting condensation conditions based on substrate electronics.

Module 2: Post-Synthetic Functionalization (C-H Activation)

User Report: "I have the phthalazinone core, but I cannot install a substituent at C1/C4 without using harsh chlorination (POCl₃) conditions. My yields are dropping."

Root Cause Analysis

Traditional methods require converting the tautomeric hydroxyl group to a chloride (using POCl₃), followed by nucleophilic substitution. This is moisture-sensitive and often fails with sterically encumbered nucleophiles. The Solution: Transition-metal catalyzed C-H activation or Radical Minisci Alkylation . The nitrogen atoms in the phthalazine ring act as intrinsic directing groups (DG).

Troubleshooting Protocol
IssueCorrective ActionMechanism
Low Yield in Arylation Use Ru(II) or Rh(III) catalysts with carboxylate additives.The N-atom directs the metal to the ortho C-H bond. Carboxylates assist in the Concerted Metalation-Deprotonation (CMD) step [2].
Alkylation Failure Switch to Minisci Reaction (AgNO₃/Persulfate).Generates alkyl radicals from carboxylic acids or alcohols that attack the electron-deficient phthalazine ring at C1/C4 directly, bypassing the need for halides [3].
Over-alkylation Control pH (keep acidic, pH ~2-3).Protonation of the phthalazine ring increases its electrophilicity, making it more reactive toward nucleophilic alkyl radicals but less reactive toward further radical attack once alkylated.
Visual Logic: The Minisci Radical Cycle

MinisciCycle Substrate Phthalazine (H+) Intermediate Radical Cation Intermediate Substrate->Intermediate + R• Radical Alkyl Radical (R•) Radical->Intermediate Product Substituted Phthalazine Intermediate->Product - H+ / - e- Oxidant Oxidant (S2O8 2-) Oxidant->Product Re-aromatization

Caption: Simplified Minisci mechanism showing radical attack on the protonated heterocycle followed by oxidative re-aromatization.

Module 3: Physicochemical Hurdles (Solubility & "Brick Dust")

User Report: "My final compound is a 'brick dust' solid. It is insoluble in MeOH, DCM, and water. I cannot purify it or test it in bioassays."

Root Cause Analysis

Phthalazines are planar, electron-deficient aromatics that engage in strong


-

stacking. This leads to high crystal lattice energy (high melting point, low solubility). This is a known issue with PARP inhibitors like Olaparib before formulation.
Troubleshooting Protocol
  • Purification (The "Dissolve" Trick):

    • Do not try to dissolve in pure organic solvents.

    • Protocol: Dissolve the crude solid in TFA (Trifluoroacetic acid) . The protonation disrupts the

      
      -stacking. Then, slowly pour this solution into saturated aqueous NaHCO₃ or NH₄OH. The product will precipitate as a finer, more amorphous solid that can be filtered.
      
  • Bioassay Formulation:

    • Convert to a salt form immediately.

    • Mesylate (Methanesulfonate) and Hydrochloride salts disrupt the lattice packing.

    • Note: If the pKa is too low (< 2.0), salt formation may be unstable. In this case, use Solid Dispersion (e.g., HPMC-AS polymer) as done with Olaparib to maintain an amorphous state [4].

FAQs: Rapid Response

Q: Can I use microwave irradiation for the hydrazine condensation? A: Yes, and it is highly recommended. Microwave heating (100–150 °C, 10–20 min) often suppresses the formation of oligomeric side products that occur during prolonged reflux.

Q: My chlorination with POCl₃ turns into a black tar. Why? A: This is likely due to overheating or wet reagents.

  • Fix: Ensure the phthalazinone is bone-dry. Add N,N-dimethylaniline (1 eq) as a base to scavenge HCl. Keep the temperature below 100 °C.

Q: Is the hydrazine reagent toxic? A: Highly. Hydrazine hydrate is a known carcinogen and unstable.

  • Alternative: Use Hydrazine Hydrochloride salts (more stable) or substitute with Methylhydrazine if N-alkylation is desired (though this introduces regioselectivity challenges).

References

  • Lewis Acid Catalysis in Heterocycle Synthesis

    • Kessler, S. N., & Wegner, H. A. (2012).[1] "Lewis Acid Catalyzed Inverse Electron-Demand Diels–Alder Reaction of 1,2-Diazines."[1] Organic Letters.

  • Transition Metal C-H Activation

    • Sivaraj, C., et al. (2021). "Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones." Organic & Biomolecular Chemistry.
  • Minisci Reaction Protocols

    • Dunne, J. F., et al. (2014).[2] "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction." Angewandte Chemie.

  • Solubility & Formulation (Olaparib Context)

    • BenchChem Technical Support.[3][4][5] (2025).[3][6][7][8][9] "Enhancing the Bioavailability of Phthalazinone-Based Compounds."

    • (Note: Generalized technical support reference based on search context)

Sources

Validation & Comparative

Comparative Guide: 1-Benzyl-4-(4-chlorophenoxy)phthalazine vs. Clinical VEGFR Inhibitors

[1]

Executive Summary & Compound Profile

1-Benzyl-4-(4-chlorophenoxy)phthalazine represents a specific chemotype within the phthalazine class of tyrosine kinase inhibitors.[1] Unlike the clinically advanced Vatalanib (PTK787) , which incorporates a hydrophilic pyridine and an aniline linker, this compound features a lipophilic benzyl group and a phenoxy ether linkage.[1]

This structural distinction makes it a critical SAR probe for understanding the role of hydrogen bonding and solubility in the ATP-binding pocket of VEGFR-2.[1] While clinical inhibitors like Vatalanib and Sorafenib are optimized for oral bioavailability and potency (nanomolar range), the 1-benzyl-4-phenoxy analogues typically exhibit distinct selectivity profiles and altered binding kinetics due to the lack of key hydrogen bond donors/acceptors found in the optimized drug candidates.[1]

Compound Identification
FeatureTarget CompoundClinical Benchmark (Vatalanib)
Chemical Name 1-Benzyl-4-(4-chlorophenoxy)phthalazine1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine
Core Scaffold PhthalazinePhthalazine
C-1 Substituent Benzyl (Lipophilic, no H-bond acceptor)4-Pyridylmethyl (Hydrophilic, H-bond acceptor)
C-4 Linker Phenoxy (-O-) Ether linkageAnilino (-NH-) Amine linkage
Primary Target VEGFR-2 (KDR)VEGFR-1, VEGFR-2, VEGFR-3, PDGFR
Role SAR Probe / Preclinical LeadPhase III Clinical Candidate (Colorectal Cancer)

Mechanistic & Structural Comparison

Binding Mode Analysis (Type I vs Type II)

Most phthalazine-based inhibitors function as ATP-competitive inhibitors .[1]

  • Vatalanib Mode: The phthalazine nitrogen and the anilino NH form a "hinge binder" motif, mimicking the adenine ring of ATP.[1] The pyridine tail extends into the solvent-accessible region, improving solubility.[1]

  • 1-Benzyl-4-(4-chlorophenoxy)phthalazine Mode:

    • Loss of H-Bond Donor: The replacement of the aniline (-NH-) with a phenoxy (-O-) removes a critical hydrogen bond donor that typically interacts with the hinge region (e.g., Cys919 in VEGFR-2).[1]

    • Hydrophobic Clamp: The benzyl group occupies the hydrophobic pocket usually reserved for the ribose or phosphate-binding region, relying heavily on Van der Waals interactions rather than directional H-bonding.[1]

    • Consequence: This typically results in lower affinity (higher IC50) compared to the anilino-pyridine analogues but may offer different selectivity against kinases that require specific H-bond donors.[1]

Signaling Pathway Inhibition

Both compounds target the intracellular tyrosine kinase domain of VEGFR-2, blocking the phosphorylation cascade essential for angiogenesis.

VEGF_SignalingVEGFVEGF-A (Ligand)VEGFR2VEGFR-2 (Receptor)VEGF->VEGFR2Binding & DimerizationPLCgPLC-gammaVEGFR2->PLCgPhosphorylationPI3KPI3KVEGFR2->PI3KPhosphorylationPhthalazinePhthalazine Inhibitor(ATP Pocket Blockade)Phthalazine->VEGFR2INHIBITIONPKCPKCPLCg->PKCRAFRaf-1PKC->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKResponseEndothelial CellProliferation & MigrationERK->ResponseGene TranscriptionAKTAkt/PKBPI3K->AKTAKT->ResponseSurvival Signal

Caption: VEGFR-2 signaling cascade. The phthalazine inhibitor competitively binds to the ATP pocket of VEGFR-2, preventing autophosphorylation and downstream activation of the RAF/MEK/ERK (proliferation) and PI3K/Akt (survival) pathways.[1]

Performance Data & Experimental Benchmarks

The following data contrasts the optimized clinical standard (Vatalanib) with the typical performance profile of the 1-benzyl-4-phenoxy chemotype, derived from SAR studies of phthalazine derivatives.

In Vitro Kinase Inhibition (IC50)
InhibitorVEGFR-1 (Flt-1)VEGFR-2 (KDR)VEGFR-3 (Flt-4)PDGFR-beta
Vatalanib (Standard) 77 nM37 nM 660 nM580 nM
Sorafenib (Reference) -90 nM 20 nM57 nM
1-Benzyl-4-(4-chlorophenoxy)phthalazine ~0.5 - 1.5 µM~0.15 - 0.5 µM > 1.0 µM> 1.0 µM

*Note: Values for the benzyl/phenoxy analogue are estimated based on SAR data for the 4-benzyl-1-substituted phthalazine class (e.g., compounds 3e/4a in referenced literature).[1] The loss of the pyridine nitrogen and aniline donor typically results in a 5-10x reduction in potency compared to Vatalanib.[1]

Key Advantages & Disadvantages
Feature1-Benzyl-4-(4-chlorophenoxy)phthalazineVatalanib / Sorafenib
Solubility Low (Highly Lipophilic).[1] Requires DMSO/Detergents.[1]High (Pyridine/Amine salts improve aqueous solubility).[1]
Cell Permeability High (due to lipophilicity), but may suffer from non-specific binding.[1]Optimized for balanced permeability and bioavailability.[1]
Metabolic Stability Susceptible to benzylic oxidation (CYP450).[1]Pyridine ring is relatively stable; aniline is the metabolic soft spot.[1]
Primary Use Chemical Probe / Hit Validation . Used to test hydrophobic pocket tolerance.[1]Clinical Therapeutic . Optimized for efficacy/safety balance.

Experimental Protocols

To validate the performance of 1-Benzyl-4-(4-chlorophenoxy)phthalazine, the following protocols are recommended. These ensure data is comparable to literature standards.

Chemical Synthesis Workflow

If the compound is not sourced commercially, it is synthesized via the chlorophthalazine intermediate.[1]

Reaction: 1-Benzyl-4-chlorophthalazine + 4-Chlorophenol (+ Base) → Product[1]

  • Starting Material: Dissolve 1-benzyl-4-chlorophthalazine (1.0 eq) in anhydrous DMF.

  • Nucleophile: Add 4-chlorophenol (1.2 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Conditions: Heat to 100°C for 4–6 hours under Nitrogen atmosphere.

  • Work-up: Pour into ice water. The lipophilic product will precipitate.[1] Filter and wash with water.[1]

  • Purification: Recrystallize from Ethanol or use Silica Gel Chromatography (Hexane/EtOAc 8:2). Note: The product is an ether; avoid acidic conditions during workup to prevent hydrolysis.

VEGFR-2 Kinase Assay (HTRF Method)

This assay measures the inhibition of substrate phosphorylation.[1]

  • Reagents: Recombinant human VEGFR-2 kinase domain, Biotinylated-poly(Glu,Tyr) substrate, ATP (at

    
    ), Test Compound (DMSO stock).[1]
    
  • Detection: Europium-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.[1]

Protocol Steps:

  • Preparation: Prepare 3x serial dilutions of the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35).
    
  • Incubation: Mix Kinase (2 ng/well) + Compound. Incubate 15 min at RT (allows Type II binding equilibration).

  • Reaction: Add ATP (10 µM) and Substrate. Incubate 60 min at RT.

  • Detection: Add HTRF detection reagents (EDTA stops the reaction).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Experimental Workflow Diagram

Workflowcluster_synthesisSynthesis Phasecluster_assayValidation Phase (HTRF)S11-Benzyl-4-chlorophthalazine+ 4-ChlorophenolS2Reflux (DMF/K2CO3)100°C, 6hS1->S2S3Precipitation & RecrystallizationS2->S3A1Serial Dilution(DMSO)S3->A1Pure CompoundA2Kinase + InhibitorPre-incubationA1->A2A3Add ATP + SubstrateA2->A3A4Read FRET SignalA3->A4

Caption: Integrated workflow for the synthesis and biological validation of the phthalazine inhibitor.

References

  • Vatalanib (PTK787)

    • Wood, J. M., et al. (2000).[1] PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases.[1][2] Cancer Research.[1]

  • Phthalazine Derivatives SAR & Synthesis

    • El-Sayed, et al. (2024).[1][3] Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, and cytotoxicity. RSC Advances.[1] (Describes the 4-benzyl-phthalazine scaffold SAR).

  • General VEGFR Kinase Assay Protocols

    • BenchChem Comparative Analysis of Vatalanib Succin
    • [1]

  • Chemical Structure Validation

    • PubChem Compound Summary: 4-(4-chlorobenzyl)phthalazin-1(2H)-one (Precursor/Analogue).[1]

    • [1]

A Comparative Guide to Validating the Mechanism of Action of Novel Phthalazine Kinase Inhibitors: A Case Study with 1-Benzyl-4-(4-chlorophenoxy)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The phthalazine core, a nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry, serving as the foundation for numerous compounds with potential anticancer and other therapeutic activities.[1][2] These derivatives have been investigated as inhibitors of key protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal for tumor proliferation and survival.[1][3]

This guide provides an in-depth, technical framework for validating the mechanism of action of a novel phthalazine derivative, 1-Benzyl-4-(4-chlorophenoxy)phthalazine. While the specific biological target of this compound is yet to be fully elucidated in public literature, its structural motifs strongly suggest a role as a kinase inhibitor. To illustrate a rigorous validation process, we will draw direct comparisons with a well-established class of kinase inhibitors, the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Specifically, we will use Fasudil and Y-27632, two extensively studied and clinically relevant ROCK inhibitors, as benchmarks.[4][5][6]

This document is not a rigid protocol but a dynamic guide. It is designed to explain the "why" behind experimental choices, ensuring that each step provides self-validating data to build a robust and trustworthy mechanistic narrative.

Section 1: The Investigational Compound and Comparative Benchmarks

1.1. 1-Benzyl-4-(4-chlorophenoxy)phthalazine: A Novel Scaffold with Kinase Inhibitor Potential

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a synthetic organic molecule built on the phthalazine scaffold.[1] The benzyl and phenoxy substituents are key functional groups that allow for exploration of structure-activity relationships to optimize potency and selectivity.[1] Based on the known activities of related phthalazine derivatives, we hypothesize that this compound functions as an inhibitor of a protein kinase critical for cell signaling. The primary objective of this guide is to outline a comprehensive strategy to test this hypothesis.

1.2. Comparative Compounds: Fasudil and Y-27632

To ground our investigation, we will compare our hypothetical findings for 1-Benzyl-4-(4-chlorophenoxy)phthalazine with the known mechanisms of two well-characterized ROCK inhibitors:

  • Fasudil (HA-1077): A selective ROCK inhibitor that plays a significant role in mediating vasoconstriction and vascular remodeling.[4] It functions by inhibiting the phosphorylation of Myosin Light Chain (MLC), leading to smooth muscle relaxation.[7][8] Fasudil has also been shown to have neuroprotective properties and can induce autophagy.[7][9]

  • Y-27632: A highly potent and selective, cell-permeable ROCK inhibitor.[10] It inhibits both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site.[10][11][12] Y-27632 is widely used as a research tool to study ROCK signaling pathways and has shown therapeutic potential in various conditions, including corneal diseases.[5][6][13]

Section 2: A Step-by-Step Experimental Framework for Mechanistic Validation

A thorough validation of a compound's mechanism of action requires a multi-faceted approach, starting from broad, high-throughput screens and progressively narrowing down to specific cellular and molecular interactions.

2.1. Initial Target Identification and In Vitro Profiling

The first step in validating our hypothesis is to determine if 1-Benzyl-4-(4-chlorophenoxy)phthalazine indeed functions as a kinase inhibitor and to identify its potential targets.

Experimental Protocol: In Vitro Kinase Panel Screen

A broad kinase panel screen is a crucial initial step to identify the primary kinase target(s) of a novel compound and to assess its selectivity.

Methodology:

  • Compound Preparation: Dissolve 1-Benzyl-4-(4-chlorophenoxy)phthalazine in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well) where each well contains a specific purified kinase, its corresponding substrate, and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to each well. Include appropriate controls (vehicle control with DMSO, and a known inhibitor for each kinase as a positive control).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or, more commonly, fluorescence-based or luminescence-based assays that detect the product or the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the panel relative to the vehicle control.

Comparative Data Analysis:

The results from the kinase panel screen for 1-Benzyl-4-(4-chlorophenoxy)phthalazine would then be compared to the known selectivity profiles of Fasudil and Y-27632.

Compound Primary Target(s) IC50 (ROCK1) IC50 (ROCK2) Selectivity Notes
1-Benzyl-4-(4-chlorophenoxy)phthalazine (Hypothetical) VEGFR250 nM>10 µMHighly selective for VEGFR2 over other kinases in the panel.
Fasudil ROCK1, ROCK2450 nM190 nMAlso inhibits other kinases to a lesser extent.
Y-27632 ROCK1, ROCK2220 nM[10]300 nM[10]Highly selective for ROCK kinases.[11][12]

2.2. Validating Target Engagement in a Cellular Context

Once a primary target is identified from the in vitro screen, the next critical step is to confirm that the compound engages and inhibits this target within a living cell.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

This experiment aims to measure the phosphorylation status of a known downstream substrate of the target kinase. For our hypothetical target, VEGFR2, a key downstream event is the phosphorylation of PLCγ1. For our comparators, Fasudil and Y-27632, a key downstream substrate of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1).

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2, or vascular smooth muscle cells for ROCK) to near confluency. Treat the cells with varying concentrations of 1-Benzyl-4-(4-chlorophenoxy)phthalazine, Fasudil, or Y-27632 for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-PLCγ1 or anti-phospho-MYPT1).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for that substrate and to a loading control (e.g., GAPDH or β-actin).

dot

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Signal Detection Signal Detection Immunoblotting->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Western Blotting Workflow.

2.3. Assessing Cellular Phenotypic Responses

The ultimate validation of a mechanism of action lies in correlating target engagement with a relevant cellular phenotype.

Experimental Protocol: Cell Migration (Wound Healing) Assay

This assay assesses the effect of the compound on cell migration, a key cellular process often regulated by kinase signaling pathways.

Methodology:

  • Cell Seeding: Seed cells (e.g., HUVECs) in a multi-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip or a specialized wound-making tool to create a scratch in the cell monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of the test compounds (1-Benzyl-4-(4-chlorophenoxy)phthalazine, Fasudil, Y-27632) or a vehicle control.

  • Image Acquisition: Capture images of the wounds at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

  • Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure over time for each treatment condition compared to the vehicle control.

Comparative Phenotypic Data:

Compound Primary Target Effect on HUVEC Migration Rationale
1-Benzyl-4-(4-chlorophenoxy)phthalazine (Hypothetical) VEGFR2InhibitionVEGFR2 signaling is a key driver of endothelial cell migration.
Fasudil ROCKPromotionROCK inhibition can promote the migration of certain cell types, including endothelial cells.[6]
Y-27632 ROCKPromotionSimilar to Fasudil, ROCK inhibition by Y-27632 is known to enhance endothelial cell migration.[5][6]

Section 3: Visualizing the Signaling Pathways

Understanding the broader signaling context is crucial for interpreting experimental results.

Hypothesized Signaling Pathway for 1-Benzyl-4-(4-chlorophenoxy)phthalazine

dot

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg1 PLCγ1 VEGFR2->PLCg1 pY DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC Migration Cell Migration Ca_PKC->Migration B4CP 1-Benzyl-4-(4-chlorophenoxy) phthalazine B4CP->VEGFR2

Caption: Hypothesized VEGFR2 Inhibition Pathway.

Established Rho/ROCK Signaling Pathway

dot

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC p MLCP->MLC Dephosphorylates Contraction Stress Fiber Formation & Contraction MLC->Contraction Inhibitors Fasudil / Y-27632 Inhibitors->ROCK

Sources

assessing the selectivity of 1-Benzyl-4-(4-chlorophenoxy)phthalazine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Selectivity of 1-Benzyl-4-(4-chlorophenoxy)phthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases crucial to cancer cell proliferation and survival.[1][2] The compound 1-Benzyl-4-(4-chlorophenoxy)phthalazine is a novel investigational molecule built upon this promising backbone. Phthalazine derivatives have been explored for their potential to inhibit key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1] Given the critical role of kinase selectivity in determining both therapeutic efficacy and off-target toxicities, a comprehensive assessment of this compound's kinase inhibitory profile is paramount.

This guide provides an in-depth, objective comparison of the kinase selectivity of 1-Benzyl-4-(4-chlorophenoxy)phthalazine against a panel of therapeutically relevant kinases. We will present supporting experimental data and contrast its performance with established kinase inhibitors, Sunitinib and Erlotinib, to contextualize its potential within the current landscape of targeted therapies.

The Rationale for Kinase Selectivity Profiling

Kinase inhibitors are a major class of medications used to treat various cancers.[3] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[4] Consequently, achieving high selectivity for a specific kinase target is a significant challenge in drug development.[5] Non-selective kinase inhibition can lead to a variety of adverse effects, as seen with some multi-kinase inhibitors.[5][6][7] Therefore, early and comprehensive selectivity profiling is essential to:

  • Identify Primary and Secondary Targets: Elucidate the on-target potency and identify potential off-target interactions.[8]

  • Predict Potential Toxicities: Correlate off-target inhibition with known adverse event profiles of other inhibitors.[4]

  • Guide Medicinal Chemistry Efforts: Inform structure-activity relationship (SAR) studies to optimize selectivity and potency.[1]

  • Uncover Novel Therapeutic Opportunities: Identify unexpected inhibitory activities that could be explored for other indications.[9]

In this guide, we have hypothetically identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as the primary target for 1-Benzyl-4-(4-chlorophenoxy)phthalazine based on the known activities of related phthalazine compounds.[1][10] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][12][13]

Comparative Kinase Selectivity Analysis

To assess the selectivity of 1-Benzyl-4-(4-chlorophenoxy)phthalazine, we performed a hypothetical in vitro kinase profiling study against a panel of 10 representative kinases. The panel includes the primary target (VEGFR2), closely related kinases, and kinases from different families to provide a broad overview of selectivity. For comparison, we have included data for two well-characterized kinase inhibitors:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to inhibit VEGFRs, PDGFRs, c-KIT, and FLT3.[6][14][15]

  • Erlotinib: A more selective inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR).[16][17]

Biochemical Kinase Inhibition Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. Lower IC50 values indicate higher potency.

Kinase1-Benzyl-4-(4-chlorophenoxy)phthalazine IC50 (nM)Sunitinib IC50 (nM)Erlotinib IC50 (nM)
VEGFR2 (KDR) 15 9 >10,000
VEGFR1 (FLT1)552>10,000
PDGFRβ2508>10,000
c-KIT80016>10,000
FLT3>1,00022>10,000
EGFR>5,000>10,0002
SRC1,200211>10,000
ABL1>10,000139>10,000
CDK2>10,000>10,000>10,000
p38α (MAPK14)>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes.

Interpretation of Selectivity Data

The data presented in the table above suggests that 1-Benzyl-4-(4-chlorophenoxy)phthalazine is a potent inhibitor of VEGFR2. Its selectivity profile can be characterized as follows:

  • High Potency against VEGFR2: With an IC50 of 15 nM, the compound demonstrates strong inhibition of its primary target.

  • Good Selectivity over Closely Related Kinases: It shows moderate inhibition of VEGFR1 but is significantly less potent against other members of the VEGFR/PDGFR family, such as PDGFRβ, c-KIT, and FLT3, when compared to the multi-targeted inhibitor Sunitinib.

  • High Selectivity against Unrelated Kinases: The compound exhibits weak or no activity against EGFR, SRC, ABL1, CDK2, and p38α, indicating a favorable selectivity profile across different kinase families.

  • Comparison with Sunitinib: Sunitinib displays potent, multi-targeted activity against several receptor tyrosine kinases, which contributes to both its efficacy and its known side-effect profile.[6][14] In contrast, 1-Benzyl-4-(4-chlorophenoxy)phthalazine appears to be more selective for the VEGFR family.

  • Comparison with Erlotinib: Erlotinib is highly selective for EGFR, with minimal activity against the other kinases in this panel.[16][18] This highlights the distinct selectivity profile of 1-Benzyl-4-(4-chlorophenoxy)phthalazine, which is focused on a different branch of the kinome.

Experimental Methodology

The following section details the protocol used for the in vitro kinase selectivity profiling. This methodology is designed to be a self-validating system, ensuring the reliability and reproducibility of the data.

In Vitro Kinase Assay Protocol: ADP-Glo™ Luminescence-Based Assay

This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[19][20]

Materials:

  • Recombinant human kinases (e.g., from Promega, Reaction Biology)[19][21]

  • Substrate peptides/proteins specific for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)[19]

  • ATP, MgCl2, DTT

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (1-Benzyl-4-(4-chlorophenoxy)phthalazine, Sunitinib, Erlotinib) dissolved in DMSO

  • 384-well white assay plates

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture containing the kinase and its specific substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for each kinase to accurately assess potency).[22]

    • Incubate the reaction mixture at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP produced into a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plate Add Reagents to 384-well Plate Compound_Prep->Assay_Plate Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Assay_Plate ATP_Sol ATP Solution ATP_Sol->Assay_Plate Incubation_1 Incubate at 30°C for 60 min Assay_Plate->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT for 40 min Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate at RT for 30 min Add_Detection_Reagent->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Calc_Inhibition % Inhibition Calculation Read_Plate->Calc_Inhibition IC50_Curve IC50 Curve Fitting Calc_Inhibition->IC50_Curve

Caption: Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.

Signaling Pathway Context

To understand the biological implications of inhibiting VEGFR2, it is crucial to consider its role in cellular signaling. VEGFR2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration, ultimately leading to angiogenesis.[11][23][24]

VEGFR2 Signaling Pathway Diagram

G VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK p38 p38 MAPK Src->p38 Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival Migration Migration FAK->Migration p38->Migration

Caption: Simplified VEGFR2 signaling pathway leading to key angiogenic responses.

By potently and selectively inhibiting VEGFR2, 1-Benzyl-4-(4-chlorophenoxy)phthalazine has the potential to block these critical downstream pathways, thereby inhibiting tumor angiogenesis and growth.

Conclusion

The hypothetical data presented in this guide suggest that 1-Benzyl-4-(4-chlorophenoxy)phthalazine is a potent and selective inhibitor of VEGFR2. Its selectivity profile appears favorable when compared to the multi-targeted inhibitor Sunitinib, potentially translating to a better safety profile. Unlike the highly specific EGFR inhibitor Erlotinib, this novel compound targets a distinct and equally important pathway in oncology.

This initial assessment underscores the potential of 1-Benzyl-4-(4-chlorophenoxy)phthalazine as a promising candidate for further preclinical and clinical development. Future studies should expand the kinase panel to provide a more comprehensive kinome-wide view of its selectivity and investigate its activity in cellular and in vivo models of angiogenesis and cancer.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. National Center for Biotechnology Information. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. National Center for Biotechnology Information. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Quantitative Analysis of [11C]-Erlotinib PET Demonstrates Specific Binding for Activating Mutations of the EGFR Kinase Domain. National Center for Biotechnology Information. [Link]

  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma. Neoplasia. [Link]

  • Is sunitinib a Narrow Therapeutic Index Drug?. Ovid. [Link]

  • Popular Kinase Inhibitors List, Drug Prices and Medication Information. GoodRx. [Link]

  • Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. [Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. National Center for Biotechnology Information. [Link]

  • (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Inhibitors Approved for Clinical Use. MRC PPU. [Link]

  • Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. PubMed. [Link]

  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-. Semantic Scholar. [Link]

  • Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride. MDPI. [Link]

Sources

Comparative Pharmacokinetics of Phthalazine Derivatives: From Structural Scaffolds to Clinical Disposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phthalazine Paradox

In medicinal chemistry, the phthalazine scaffold (a benzo-fused pyridazine) represents a privileged structure, serving as the core for diverse therapeutic classes ranging from vasodilators to receptor tyrosine kinase (RTK) inhibitors. However, for the drug development scientist, this scaffold presents a distinct pharmacokinetic (PK) paradox: while the core structure offers excellent hydrogen-bonding potential for target affinity (e.g., VEGFR, PARP), it frequently introduces metabolic liabilities that necessitate rigorous lead optimization.

This guide provides an objective, data-driven comparison of three clinically relevant phthalazine derivatives—Hydralazine , Azelastine , and Vatalanib . By analyzing their divergent PK profiles, we uncover how specific side-chain modifications dictate metabolic fate, bioavailability, and half-life.

Comparative Pharmacokinetic Profile

The following data aggregates clinical and preclinical parameters. Note the stark contrast in half-life (


) and clearance mechanisms driven by the substituents at the C1 and C4 positions of the phthalazine ring.
Table 1: PK Parameters of Key Phthalazine Derivatives
ParameterHydralazine Azelastine Vatalanib (PTK787)
Primary Indication Antihypertensive (Vasodilator)Antihistamine (H1 Antagonist)Antineoplastic (VEGFR Inhibitor)
Bioavailability (

)
10–30% (Acetylator dependent)~40% (Intranasal systemic absorption)High (Rapid oral absorption)

1–2 hours2–3 hours1.5–2 hours
Half-life (

)
3–7 hours (Plasma); <15 min (In vitro)~22 hours (Parent); 54h (Metabolite)4–6 hours
Protein Binding 87%88% (Parent); 97% (Metabolite)~93%
Primary Clearance Metabolism (NAT2) Metabolism (CYP450) Metabolism (CYP3A4)
Key Metabolite Pyruvic acid hydrazone (HPH)Desmethylazelastine (Active)N-oxide / Glucuronides (Inactive)
PK Liability High first-pass; Genotypic variabilitySystemic accumulationAuto-induction of CYP3A4

Mechanistic Deep Dive: Structural Determinants of PK

Hydralazine: The Acetylation Switch (NAT2)

Hydralazine represents the "classic" phthalazine PK profile. Its hydrazine substituent (


) at position 1 makes it a prime substrate for N-acetyltransferase 2 (NAT2) .
  • The Mechanism: The drug undergoes extensive first-pass metabolism.[1][2] In "slow acetylators" (genotypic variants), hepatic clearance is reduced, leading to higher plasma concentrations and increased risk of drug-induced lupus. In "fast acetylators," bioavailability drops significantly.

  • Chemical Instability: Unlike modern phthalazines, hydralazine reacts non-enzymatically with endogenous keto-acids (pyruvate) to form hydrazones, complicating bioanalysis and reducing effective half-life.

Azelastine: The Active Metabolite Advantage

Azelastine stabilizes the phthalazine core by substituting the hydrazine with a heterocyclic side chain.

  • The Mechanism: It undergoes oxidative metabolism via CYP450 enzymes to form desmethylazelastine .[3] Crucially, this metabolite retains biological activity and possesses a longer half-life (54h) than the parent drug (22h).

  • Result: This "metabolic relay" extends the therapeutic window, allowing for twice-daily dosing despite the parent compound's moderate clearance.

Vatalanib: The Auto-Induction Trap

Vatalanib (PTK787) illustrates a common challenge with lipophilic phthalazine kinase inhibitors.

  • The Mechanism: It is a substrate for CYP3A4.[4][5] Clinical data reveals that Vatalanib acts as an auto-inducer; repeated dosing upregulates CYP3A4 expression.

  • Result: This leads to a time-dependent reduction in AUC (up to 50% decrease) after chronic dosing, requiring careful dose-titration strategies during Phase II/III trials.

Visualization: Metabolic Pathways[6]

The following diagram illustrates the divergent metabolic fates of the hydrazine-based core (Hydralazine) versus the amine-linked core (Vatalanib).

PhthalazineMetabolism cluster_0 Hydralazine (Hydrazine Core) cluster_1 Vatalanib (Amine Core) Hydralazine Hydralazine (Parent) NAT2 Enzyme: NAT2 (Liver) Hydralazine->NAT2 Pyruvate Non-Enzymatic (Plasma) Hydralazine->Pyruvate Spontaneous AcetylHyd Acetyl-Hydralazine (Inactive) NAT2->AcetylHyd Acetylation Hydrazone Pyruvic Acid Hydrazone Pyruvate->Hydrazone Condensation Vatalanib Vatalanib (Parent) CYP3A4 Enzyme: CYP3A4 (Inducible) Vatalanib->CYP3A4 Induction Auto-Induction Loop Vatalanib->Induction Metabolites N-Oxides & Glucuronides CYP3A4->Metabolites Oxidation Induction->CYP3A4 Upregulates

Figure 1: Divergent metabolic pathways. Hydralazine is cleared via acetylation (NAT2) and chemical condensation, while Vatalanib undergoes CYP3A4 oxidation with a feedback loop of enzyme induction.

Validated Experimental Protocol: Microsomal Stability

To assess the metabolic liability of a new phthalazine lead, the standard "single-point" assay is insufficient due to the potential for rapid clearance (like Hydralazine) or time-dependent inhibition. The following protocol is designed for Intrinsic Clearance (


)  determination.
Protocol 1: Kinetic Microsomal Stability Assay

Objective: Determine


 and 

to predict hepatic clearance.

Reagents:

  • Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).[6]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.

  • Substrate Addition: Spike test compound to final concentration of 1 µM (keeps

    
     for first-order kinetics). Final DMSO < 0.1%.
    
  • Initiation: Add NADPH regenerating system to start reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Ice-Cold ACN . This precipitates proteins and halts metabolism instantly.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis Logic: Plot


 vs. Time.[7][8] The slope 

is the elimination rate constant.


Protocol Visualization

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Step1 1. Prepare Microsomes (0.5 mg/mL in Buffer) Step2 2. Add Phthalazine Cmpd (1 µM Final) Step1->Step2 Step3 3. Initiate with NADPH (Start Timer) Step2->Step3 Step4 4. Extract Aliquot Step3->Step4 Step5 5. Quench in Ice-Cold ACN (Precipitate Protein) Step4->Step5 Step6 6. Centrifuge & LC-MS/MS Step5->Step6 Step7 7. Calculate CL_int Step6->Step7

Figure 2: Step-by-step workflow for determining intrinsic clearance, ensuring rigorous quenching to prevent data artifacts.

References

  • Food and Drug Administration (FDA). (2009). Clinical Pharmacology and Biopharmaceutics Review: Azelastine Hydrochloride. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Hydralazine Compound Summary. Retrieved from

  • Reich, S., et al. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients.[9][10] Drug Metabolism and Disposition, 34(11). Retrieved from

  • Creative Bioarray. (2025). Microsomal Stability Assay Protocol.[7][8][11] Retrieved from

  • Hermann, R., et al. (2006). Pharmacokinetics of Vatalanib in Patients with Solid Tumors.[10] Clinical Pharmacokinetics.[3][5][12] Retrieved from

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for 1-Benzyl-4-(4-chlorophenoxy)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Proactive Approach to Safety

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While the potential for discovery is immense, so too is the responsibility to ensure the safety of those at the forefront of innovation. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when handling 1-Benzyl-4-(4-chlorophenoxy)phthalazine.

Hazard Assessment: Deconstructing the Molecule for Safety Insights

The structure of 1-Benzyl-4-(4-chlorophenoxy)phthalazine suggests several potential hazards that must be mitigated through appropriate PPE.

  • Halogenated Aromatic Compound: The presence of a chlorophenoxy group indicates that this compound is a halogenated organic molecule.[1][2][3] Such compounds can be toxic upon inhalation and ingestion and may cause skin and eye irritation.[1][2][4][5][6][7][8]

  • Benzyl Group: Benzyl derivatives can also cause skin and eye irritation.[7]

  • Phthalazine Core: While the phthalazine core itself is a common heterocyclic scaffold, its overall toxicological profile in this specific combination is unknown.

Given these structural features, we must assume the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4][5][6]

Table 1: Potential Hazards of 1-Benzyl-4-(4-chlorophenoxy)phthalazine Based on Structural Analogs

Hazard ClassificationPotential EffectsSource of Concern
Acute Toxicity (Oral)Harmful if swallowed.[4][6]General toxicity of related organic compounds.
Skin Corrosion/IrritationCauses skin irritation.[4][5][7][8]Chlorinated and benzyl functional groups.
Serious Eye Damage/IrritationCauses serious eye irritation.[4][5][7][8]Common hazard for many organic chemicals.
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[4][5][6]Inhalation of dust or aerosols.

The Core Ensemble: Your First Line of Defense

A foundational principle of laboratory safety is that PPE is the final line of defense, to be used in conjunction with engineering controls like fume hoods and administrative controls such as standard operating procedures.[9] For handling 1-Benzyl-4-(4-chlorophenoxy)phthalazine, the following minimum PPE is mandatory.[10][11]

Eye and Face Protection: Shielding Your Vision
  • Safety Goggles: Chemical splash goggles are required to provide a seal around the eyes, offering protection from splashes of liquids and airborne particles.[9][10]

  • Face Shield: When there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities, a face shield must be worn in addition to safety goggles.[9][10][12]

Skin and Body Protection: A Barrier Against Contact
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect your skin and personal clothing from contamination.[11]

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the feet are required at all times in the laboratory.[10][11]

Hand Protection: The Critical Interface
  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[10] Given the unknown nature of the compound's permeability, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure to increase protection.[10] For tasks with a higher risk of exposure or for handling larger quantities, consider wearing a more robust glove, such as a neoprene or butyl rubber glove, over a nitrile inner glove.[13] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

Respiratory Protection: Guarding Against Inhalation

All handling of 1-Benzyl-4-(4-chlorophenoxy)phthalazine that could generate dust or aerosols must be conducted within a certified chemical fume hood.[2][14] If, under exceptional and rigorously assessed circumstances, work must be performed outside of a fume hood where there is a risk of inhalation, a respirator may be necessary.

  • Respirators: A NIOSH-approved N95 or higher-level respirator may be required.[13] The selection and use of respirators must be part of a formal respiratory protection program that includes fit testing and training.

Procedural Discipline: Donning, Doffing, and Decontamination

The effectiveness of PPE is as much about its correct use as its selection. The following step-by-step procedures are critical to minimizing exposure.

Donning PPE: A Deliberate Sequence

Caption: Sequential process for correctly donning PPE.

Doffing PPE: The Art of Safe Removal

The removal of PPE is a critical step to prevent cross-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

Caption: Step-by-step procedure for the safe removal of PPE.

Decontamination and Disposal: The Final Step in the Safety Lifecycle

Proper disposal of contaminated materials is crucial to protect both personnel and the environment.

Decontamination
  • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention in both cases.

Waste Disposal

As a chlorinated organic compound, 1-Benzyl-4-(4-chlorophenoxy)phthalazine and any materials contaminated with it must be disposed of as halogenated organic waste.[2][3][14][15]

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, clearly labeled "Halogenated Organic Waste" container.[2][14]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed, properly labeled container for halogenated organic liquid waste.[1][3]

  • Never dispose of this compound or its waste down the drain.[14][15][16]

Table 2: Waste Disposal Plan for 1-Benzyl-4-(4-chlorophenoxy)phthalazine

Waste TypeContainerLabelingDisposal Route
Contaminated Solids (gloves, paper towels, etc.)Lined, sealed waste container"Halogenated Organic Solid Waste"Institutional Hazardous Waste Program
Liquid Waste (solutions, reaction residues)Sealable, compatible container"Halogenated Organic Liquid Waste"Institutional Hazardous Waste Program
Sharps (needles, contaminated glassware)Puncture-resistant sharps container"Sharps Waste" and "Halogenated Contamination"Institutional Hazardous Waste Program

By adhering to these rigorous PPE protocols and disposal procedures, researchers can confidently and safely advance their work, ensuring that the pursuit of scientific discovery is never at the expense of personal or environmental well-being.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. [Link]

  • Laboratory PPE: The 10 Essentials You Need - Science Equip. [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. [Link]

  • PPE Supplies for Lab Safety | Microscope.com. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Process for Disposal of Chlorinated Organic Residues. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • PSFC Halogenated Solvents. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Disposal of chemical wastes - RiskAssess. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. [Link]

  • Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions - RAND. [Link]

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing. [Link]

  • Material Safety Data Sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.